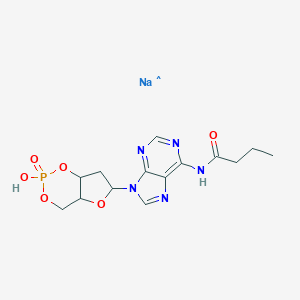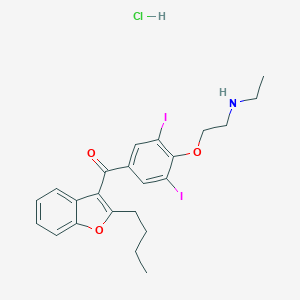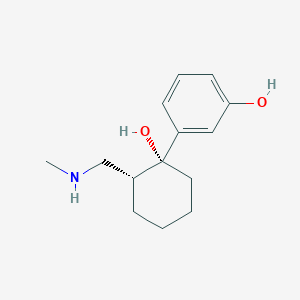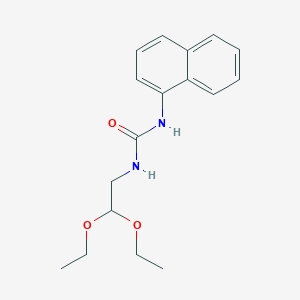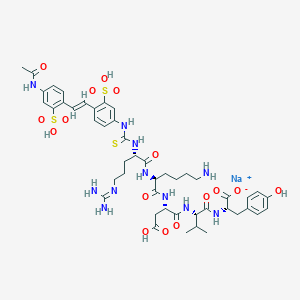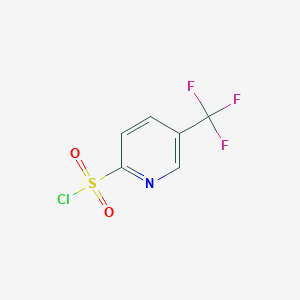
5-(三氟甲基)吡啶-2-磺酰氯
描述
Synthesis Analysis
The synthesis of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride involves the reaction of sodium salt of 2-pyridinol with trifluoromethylsulfonyl chloride in dioxane. This process results in the formation of 2-(Trifluoromethylsulfonyloxy)pyridine, a compound closely related to the target chemical, showcasing the importance of the trifluoromethylsulfonyl group in synthesizing related compounds (Keumi et al., 1988).
Molecular Structure Analysis
The molecular structure of related compounds has been determined through various spectroscopic methods, including IR, UV, NMR, and mass spectrometry. These studies provide detailed insights into the molecular arrangement and electronic properties of the compound, which are crucial for understanding its reactivity and application in synthesis processes (Moosavi‐Zare et al., 2013).
Chemical Reactions and Properties
5-(Trifluoromethyl)pyridine-2-sulfonyl chloride participates in various chemical reactions, leveraging its sulfonyl chloride group for the synthesis of complex organic molecules. Its reactivity has been utilized in the synthesis of aromatic ketones from carboxylic acids and aromatic hydrocarbons, demonstrating its utility in intermolecular dehydration and acylation reactions (Keumi et al., 1988).
Physical Properties Analysis
The physical properties of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride and related compounds, such as solubility, melting point, and boiling point, are determined by their molecular structure. The presence of the trifluoromethyl group significantly influences these properties, affecting the compound's behavior in different solvents and under various temperature conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are key aspects of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride's utility in organic synthesis. The sulfonyl chloride group is particularly reactive, making it a versatile reagent for introducing sulfonyl groups into organic molecules, thereby facilitating a wide range of chemical transformations (Keumi et al., 1988).
科学研究应用
它在吡啶和吡嗪衍生物的合成中很有用,具有在杂环系统(Zaleska, 1991)中潜在的应用。
磺酸功能化吡啶盐酸盐,一种相关化合物,在无溶剂条件下作为合成六氢喹啉的高效、均相且可重复使用的催化剂(Khazaei et al., 2013)。
该化合物有效地促进了一锅多组分缩合反应,用于合成1,2,4,5-四取代咪唑,产率高,反应时间短(Zare et al., 2015)。
它在串联Knoevenagel-Michael反应中对某些双芳基亚甲基衍生物的合成起着关键作用(Moosavi‐Zare等,2013)。
该化合物参与了与铱(III)配合物的氧化加成反应,产生三氟甲磺酰基异构体(Blake & Chung, 1977)。
它用于合成新的推-拉烯,β-烷氧基乙烯三氟甲基磺酮,产率适中(Shizheng等,1998)。
从这种化合物衍生的N-[2-(2,4-二氟苯氧基)-5-三氟甲基-3-吡啶基]-2-萘磺酰胺是一种强效的分泌型磷脂酶A2抑制剂(Nakayama et al., 2011)。
类似结构的磺酰胺被用作阳离子环化的终止剂,形成多环系统(Haskins & Knight, 2002)。
与该化合物相关的新型5-芳基-2-磺酰胺基香豆素杂合物对酶具有抑制作用和抗氧化性质,表明具有治疗应用(Mphahlele et al., 2021)。
使用该化合物合成的新的咔诺[2,3-b]吡啶衍生物在工业、生物和药用方面具有潜在应用(Ryzhkova et al., 2023)。
采用该化合物合成N-芳基-2-氨基吡啶与芳基磺酰氯如5-(三氟甲基)吡啶-2-磺酰氯的远程磺化反应,用于制备金属环反应中的关键中间体(Ramesh & Jeganmohan, 2017)。
它有助于合成抗菌和表面活性1,2,4-三唑衍生物(El-Sayed, 2006)。
该化合物用于从易得材料中轻松合成2-磺酰基喹啉/吡啶的温和无金属一锅法(Sun et al., 2015)。
镁胺使吡啶-2-磺酰氯和相关的N-杂环化合物的无过渡金属氨基化反应成为可能(Balkenhohl et al., 2017)。
使用该化合物合成的新型吡唑并[3,4-B]吡啶-3-醇衍生物在有机合成和催化中具有潜力(Shen et al., 2014)。
它用于去除半胱氨酸和半胱氨酸肽的S-保护基,以形成二硫键(Castell&Tun-kyi,1979)。
从5-(三氟甲基)吡啶-2-磺酰氯等化合物合成的双(三氟甲基)砜在其结构中显示出C-S双键(Hartwig et al., 1990)。
它催化了无溶剂合成12-芳基-8,9,10,12-四氢苯并[a]-黄酮-11-酮(Moosavi‐Zare等,2013)。
合成的N-(2-氰基苯基)二磺酰胺产率高,并通过X射线衍射和密度泛函理论计算进行了确认(Mphahlele & Maluleka, 2021)。
未来方向
The major use of 5-(trifluoromethyl)pyridine-2-sulfonyl Chloride derivatives is in the protection of crops from pests . Several derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of 5-(trifluoromethyl)pyridine-2-sulfonyl Chloride will be discovered in the future .
属性
IUPAC Name |
5-(trifluoromethyl)pyridine-2-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClF3NO2S/c7-14(12,13)5-2-1-4(3-11-5)6(8,9)10/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIFFPWOMKLYKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471797 | |
| Record name | 5-(trifluoromethyl)pyridine-2-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(trifluoromethyl)pyridine-2-sulfonyl Chloride | |
CAS RN |
174485-72-4 | |
| Record name | 5-(Trifluoromethyl)-2-pyridinesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=174485-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(trifluoromethyl)pyridine-2-sulfonyl Chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyridinesulfonyl chloride, 5-(trifluoromethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

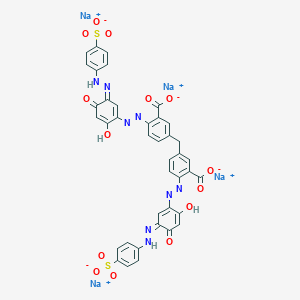
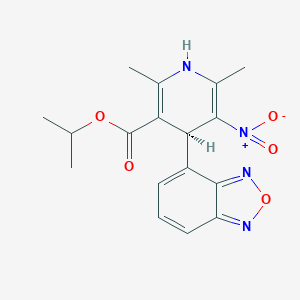
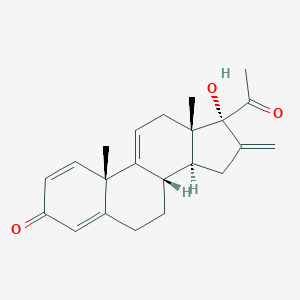
![5,7-Dimethylfuro[2,3-c]pyridine](/img/structure/B23001.png)
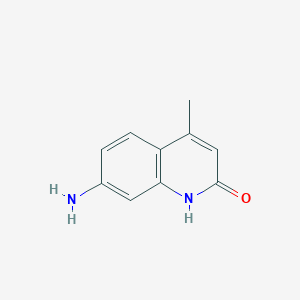
![1-[(1R,2R)-2-Methoxycyclopropyl]ethanone](/img/structure/B23011.png)
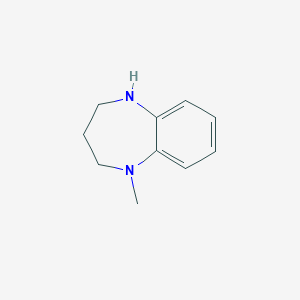
![Ethyl 2-[2-(azocan-1-yl)ethylcarbamoyl]-2-phenylbutanoate](/img/structure/B23015.png)
